
3-Methyl-1,4-dioxane-2,5-dione
Vue d'ensemble
Description
3-Methyl-1,4-dioxane-2,5-dione is an organic compound with the molecular formula C5H6O4This compound is notable for its applications in the synthesis of biodegradable polymers, which are widely used in medical and industrial fields due to their biocompatibility and biodegradability .
Mécanisme D'action
Target of Action
3-Methyl-1,4-dioxane-2,5-dione, also known as 3-Methyl Glycolide , is a structural analog of 1,4-dioxane-2,5-dione (glycolide) with methyl- or methylene- containing substituents at the sp3C atoms . It is primarily targeted towards the synthesis of polylactide polymers , which are widely employed in biodegradable plastics and in the food and biomedical industries due to their intrinsic biocompatibility and biodegradability .
Mode of Action
The compound interacts with its targets through a process of polymerization . The bulkier propynyloxymethyl group is in an axial position with a gauche conformation for the CH2–O–CH2–C segment . This interaction leads to the creation of new polylactide materials with regular structures .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of polylactide polymers . These polymers are crucial in the production of biodegradable plastics and other materials used in various industries . The compound’s action on these pathways allows for the creation of new polylactide materials with regular structures .
Result of Action
The result of the compound’s action is the production of new polylactide materials with regular structures . These materials have applications in the creation of biodegradable plastics and other materials used in the food and biomedical industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methyl-1,4-dioxane-2,5-dione can be synthesized through several methods. One common method involves the dimerization of glycolic acid. This process typically requires heating glycolic acid under reduced pressure to promote the formation of the cyclic dimer .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For example, the reaction of glycolic acid with a suitable catalyst under controlled temperature and pressure conditions can produce the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where one of the ester groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate or chromium trioxide.
Reducing agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Alcohols, amines, or thiols under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methyl-1,4-dioxane-2,5-dione has several applications in scientific research:
Comparaison Avec Des Composés Similaires
Glycolide: Another cyclic ester used in biodegradable polymer synthesis.
Lactide: A related compound with similar applications in producing polylactic acid.
Meldrum’s Acid: Known for its high acidity and use in organic synthesis.
Uniqueness: 3-Methyl-1,4-dioxane-2,5-dione is unique due to its specific structural features, such as the presence of a methyl group, which can influence its reactivity and the properties of the resulting polymers. This makes it particularly valuable in applications requiring precise control over polymer characteristics .
Propriétés
IUPAC Name |
3-methyl-1,4-dioxane-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-3-5(7)8-2-4(6)9-3/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXNGTMKSZHHCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OCC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437810 | |
| Record name | 3-methyl-1,4-dioxane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57321-93-4 | |
| Record name | 3-methyl-1,4-dioxane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the structure of polymers made from 3-Methyl-1,4-dioxane-2,5-dione compared to other similar polymers?
A1: Polymers derived from this compound, while having the same empirical formula as copolymers of lactic and glycolic acid, exhibit distinct physical characteristics. This difference stems from their more regular steric configuration, resulting in predominantly regular side chain spacing and a tendency toward higher crystallinity. []
Q2: Can you elaborate on the applications of this compound in a surgical context?
A2: this compound, and its 3,6-unsymmetrically substituted derivatives, can be polymerized to create materials suitable for surgical use. These polymers exhibit desirable mechanical properties and are particularly valuable due to their bioabsorbability. Upon implantation into living mammalian tissue, they degrade over time and are replaced by naturally growing tissue. []
Q3: What are the implications of using 4-dimethylaminopyridine (DMAP) and Sodium tetraphenylborate (NaBPh4) in conjunction with this compound?
A3: The reaction of this compound with DMAP and NaBPh4 in a specific ratio and under heated conditions leads to the formation of an 18-membered cyclic ester. This ring-enlarging reaction is thought to be initiated by the interaction between DMAP and NaBPh4 at elevated temperatures, creating reactive intermediates that facilitate the formation of the larger ring structure. []
Q4: How does the incorporation of this compound impact the properties of block copolymers?
A4: Poly(styrene-b-(lactic acid-alt-glycolic acid)) (PS-b-PLGA) block copolymers, synthesized using this compound (referred to as LGA in the study), demonstrate unique properties. Notably, the χ value of PS-b-PLGA is double that of poly(styrene-b-racemic lactide) (PS-b-PDLLA) at 150 °C. This difference in χ values indicates a significant impact on the miscibility and self-assembly behavior of the block copolymer. []
Q5: Has this compound been identified in any naturally occurring sources, and if so, what is its potential significance?
A5: Yes, this compound has been identified as a phytoconstituent in the aqueous seed extract of Momordica charantia Linn (MCA). This is noteworthy because MCA exhibits antidiabetic activity, and this compound, along with other identified compounds, displayed promising interactions with the α-glucosidase enzyme in computational docking studies. This suggests that this compound might contribute to the antidiabetic properties of MCA. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



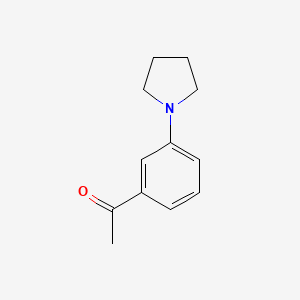
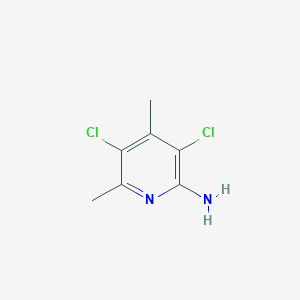
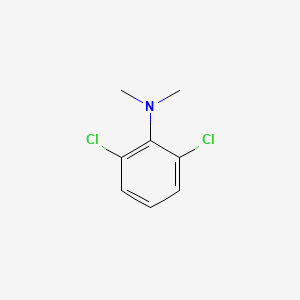

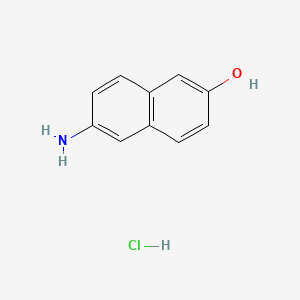
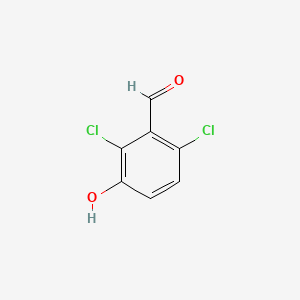


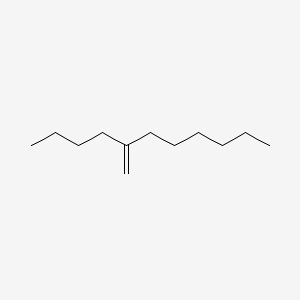
![4-[(4-Pentylphenyl)ethynyl]benzonitrile](/img/structure/B3053919.png)
![2-Phenylpyrazolo[1,5-a]pyridine](/img/structure/B3053920.png)
